molecular formula C12H11ClN2O2S B295518 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

Cat. No.: B295518
M. Wt: 282.75 g/mol
InChI Key: IGECWPMTYIXKHI-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as COTI-2, is a small molecule inhibitor that has shown promising results in various preclinical studies. COTI-2 is a potent anticancer agent that targets mutant p53, a common oncogenic driver in many cancers.

Mechanism of Action

5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one binds to mutant p53 and induces a conformational change that restores the wild-type structure and function of p53. This leads to the activation of downstream pathways involved in cell cycle arrest, apoptosis, and DNA repair. This compound also inhibits the binding of mutant p53 to other proteins, such as MDM2 and MDMX, which are negative regulators of p53.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to induce cell cycle arrest, apoptosis, and senescence in mutant p53-expressing cancer cells. This compound has also been shown to inhibit tumor growth and metastasis in various animal models of cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is its specificity for mutant p53-expressing cancer cells, which makes it a promising candidate for targeted therapy. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, one of the limitations of this compound is its poor solubility, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the development of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one as a potential anticancer agent. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective analogs of this compound. In addition, the combination of this compound with other anticancer agents may enhance its efficacy and reduce the risk of resistance. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in cancer patients.

Synthesis Methods

The synthesis of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one involves the reaction of 5-chloro-2-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form this compound. The compound is then purified using column chromatography to obtain a white crystalline solid with a melting point of 218-220°C.

Scientific Research Applications

5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been extensively studied in preclinical models of various cancers, including breast, ovarian, lung, pancreatic, and colon cancer. In these studies, this compound has shown potent anticancer activity against mutant p53-expressing cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

(5Z)-2-amino-5-[(5-chloro-2-ethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C12H11ClN2O2S/c1-2-17-9-4-3-8(13)5-7(9)6-10-11(16)15-12(14)18-10/h3-6H,2H2,1H3,(H2,14,15,16)/b10-6-

InChI Key

IGECWPMTYIXKHI-POHAHGRESA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)N=C(S2)N

SMILES

CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)N=C(S2)N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)N=C(S2)N

Origin of Product

United States

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